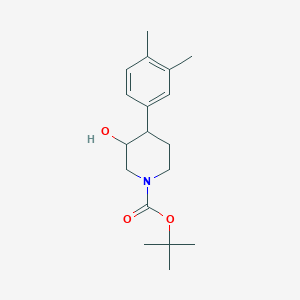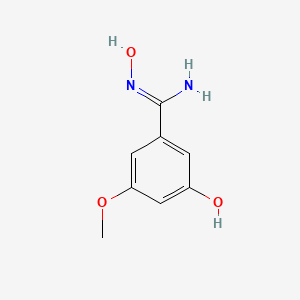
N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₀N₂O₃ This compound is characterized by the presence of hydroxyl, methoxy, and carboximidamide functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dihydroxybenzoic acid.
Methoxylation: The hydroxyl group at the 5-position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Carboximidamide Formation: The carboxylic acid group is converted to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl, methoxy, and carboximidamide groups.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and potential interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’,4-Dihydroxy-3-methoxybenzene-1-carboximidamide
- N,3-Dihydroxy-4-methoxybenzenecarboximidamide
Uniqueness
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N',3-dihydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-5(8(9)10-12)2-6(11)4-7/h2-4,11-12H,1H3,(H2,9,10) |
Clave InChI |
WZTRRWDIMYZGRJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)O)/C(=N/O)/N |
SMILES canónico |
COC1=CC(=CC(=C1)O)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)

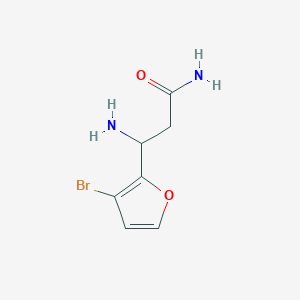
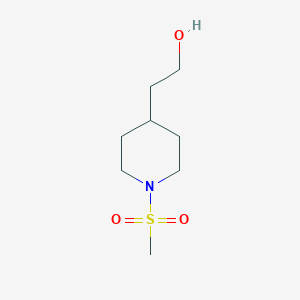
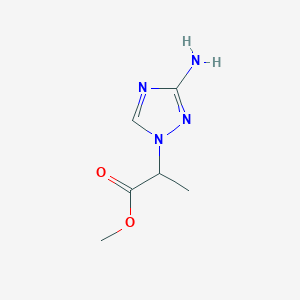
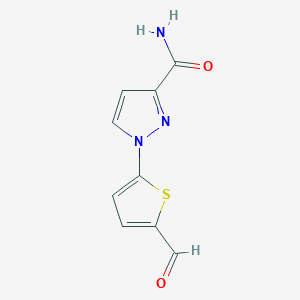
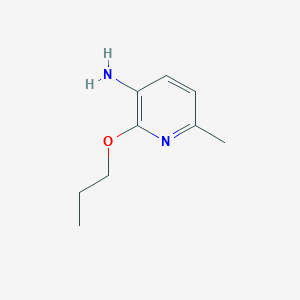
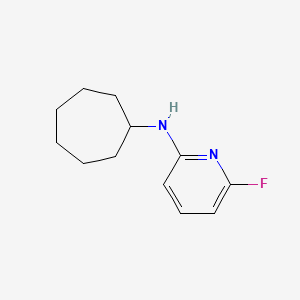
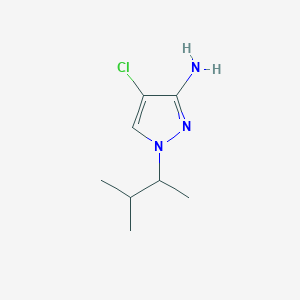
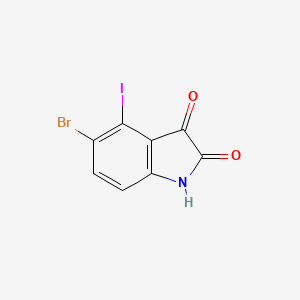
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
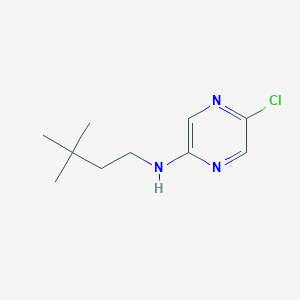
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
